molecular formula C27H36N4O5S B2425907 MK-0677 DER (L-isomer) CAS No. 167386-25-6

MK-0677 DER (L-isomer)

Cat. No. B2425907
CAS RN: 167386-25-6
M. Wt: 528.67
InChI Key: UMUPQWIGCOZEOY-QFIPXVFZSA-N
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Description

MK-0677 DER (L-isomer), also known as Ibutamoren , is a potent, long-acting, orally-active, selective, and non-peptide agonist of the ghrelin receptor and a growth hormone secretagogue . It mimics the growth hormone (GH)-stimulating action of the endogenous hormone ghrelin .


Molecular Structure Analysis

MK-0677 DER (L-isomer) has a complex molecular structure with a total of 76 bonds, including 40 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also contains 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

MK-0677 DER (L-isomer) has a molecular weight of 624.77 g/mol . It contains a total of 73 atoms; 36 Hydrogen atoms, 27 Carbon atoms, 4 Nitrogen atoms, 5 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Metabolic Studies and Isotope Labeling

Research by Zhou et al. (2014) in the realm of metabolomics highlighted the use of isotope coded derivatization (ICD), which involves introducing a mass tag to metabolites with a common functional group, such as amines, followed by LC-MS analysis of these labeled metabolites. This method, which may potentially involve compounds like MK-0677, is crucial for quantitative analysis in various metabolomics studies, including the comparison of metabolomes in different sample groups, such as human urine samples before and after certain treatments or dietary changes (Zhou, Tseng, Huan, & Li, 2014).

Growth Hormone Secretagogue Studies

MK-0677 has been studied as a growth hormone secretagogue. In a study by Hickey et al. (1997), MK-0677 was found to stimulate a significant increase in serum growth hormone (GH) and insulin-like growth factor-1 (IGF-1) levels in beagles. This study highlights the potential of MK-0677 in regulating and stimulating GH and IGF-1 levels, which can be applied in various clinical and physiological research contexts (Hickey, Jacks, Schleim, Frazier, Chen, Krupa, Feeney, Nargund, Patchett, & Smith, 1997).

Applications in Hip Fracture Recovery

Adunsky et al. (2011) conducted a study focusing on elderly hip fracture patients, where MK-0677 was administered to examine its effects on functional recovery. Although the trial was terminated early due to safety concerns, the study sheds light on the potential application of MK-0677 in improving certain functional performance measures in hip fracture patients (Adunsky, Chandler, Heyden, Lutkiewicz, Scott, Berd, Liu, & Papanicolaou, 2011).

Isomer Studies in Heavy Nuclei

Dracoulis, Walker, and Kondev (2016) reviewed the structure of nuclear isomeric states, emphasizing high-spin isomers in heavy nuclei, including aspects of their shape and the role of certain quantum numbers. While this study does not directly involve MK-0677, it provides context on the importance of isomers in nuclear physics research, which could be relevant when considering the specific properties and applications of the L-isomer of MK-0677 (Dracoulis, Walker, & Kondev, 2016).

Equine Metabolism and Anti-Doping Research

Cutler et al. (2022) explored the metabolism of MK-0677 in horses, particularly in the context of sports doping. The study identified metabolites of MK-0677 post-administration, providing insights into its metabolic pathways and potential detection methods for doping control. This research is significant for understanding the metabolism and excretion of growth hormone secretagogues like MK-0677 in equine sports (Cutler, Viljanto, Taylor, Habershon-Butcher, & Van Eenoo, 2022).

Mechanism of Action

Target of Action

MK-0677 DER (L-isomer), also known as Ibutamoren or MK-677, is a synthetic drug that primarily targets the Growth Hormone Secretagogue Receptor (GHSR1a) in the pituitary gland . This receptor plays a crucial role in the release of growth hormone (GH) in the body .

Mode of Action

MK-0677 acts as a potent, long-acting, orally-active, selective, and non-peptide agonist of the ghrelin receptor . It mimics the growth hormone (GH)-stimulating action of the endogenous hormone ghrelin . It has been shown to increase the secretion of several hormones including GH and insulin-like growth factor 1 (IGF-1) and produces sustained increases in the plasma levels of these hormones without affecting cortisol levels .

Biochemical Pathways

The primary biochemical pathway affected by MK-0677 is the GH–IGF-1 axis . By acting as a GH secretagogue, MK-0677 stimulates GH release from the pituitary gland . This, in turn, leads to an increase in IGF-1 levels in the body . IGF-1 is a hormone that plays an important role in childhood growth and continues to have anabolic effects in adults .

Pharmacokinetics

MK-0677 is orally bioavailable and has been shown to stimulate GH secretion and endogenous GH pulsatility in healthy, elderly adult subjects . It has also been shown to increase lean body mass with no change in total fat mass or visceral fat . The elimination half-life of MK-0677 is approximately 4-6 hours .

Result of Action

The administration of MK-0677 results in a significant increase in serum IGF-1 levels . Studies have shown that it increases both muscle mass and bone mineral density, making it a promising potential therapy for the treatment of frailty in the elderly . It has also been shown to increase REM sleep and deep sleep in subjects .

Future Directions

MK-0677 DER (L-isomer) has shown promise in alleviating Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease . This suggests potential future directions in the treatment of Alzheimer’s disease and other neurodegenerative disorders.

properties

IUPAC Name

2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUPQWIGCOZEOY-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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